Product packaging for Methyl 3-aminobutanoate hydrochloride(Cat. No.:CAS No. 137132-12-8)

Methyl 3-aminobutanoate hydrochloride

Cat. No.: B176559
CAS No.: 137132-12-8
M. Wt: 153.61 g/mol
InChI Key: YNRQJTGGWNTZLJ-UHFFFAOYSA-N
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Description

Significance as a Chiral Building Block in Organic Synthesis

A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material in the synthesis of enantiomerically pure compounds. Methyl 3-aminobutanoate hydrochloride, particularly in its enantiomerically pure forms, serves as an exemplary chiral building block. moldb.com The strategic incorporation of this fragment into a larger molecule allows for the direct introduction of a specific stereochemistry, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where stereoisomers can exhibit vastly different physiological effects.

The value of this compound as a chiral synthon is underscored by its application in the synthesis of various classes of compounds, including:

β-Lactams: The core structural motif of many antibiotic drugs.

Peptidomimetics: Compounds that mimic the structure and function of peptides, often with improved stability and bioavailability. myskinrecipes.com

Heterocyclic compounds: A broad and important class of molecules with diverse applications in medicinal chemistry and materials science.

The ability to selectively employ either the (R) or (S) enantiomer provides chemists with the flexibility to target the desired stereoisomer of a final product with high precision.

Overview of Research Trajectories

Initial research involving this compound primarily focused on its synthesis and resolution into its constituent enantiomers. Classic methods of resolution, such as diastereomeric salt formation with chiral acids, have been extensively explored. More contemporary approaches often involve enzymatic resolutions or asymmetric hydrogenation of corresponding enamines, reflecting a broader trend in organic chemistry towards more efficient and environmentally benign synthetic methods.

Current research trajectories have expanded to explore the diverse applications of this chiral building block in the synthesis of novel and complex molecules. There is a growing body of literature detailing its use in the construction of key intermediates for drug discovery programs. For instance, it has been utilized in the synthesis of precursors for compounds targeting neurological disorders. Furthermore, its role as an intermediate in the production of fine and specialty chemicals continues to be an active area of investigation. myskinrecipes.com The development of new synthetic methodologies that leverage the unique reactivity of this compound is also a significant focus, aiming to streamline synthetic routes and access novel chemical space.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO2 B176559 Methyl 3-aminobutanoate hydrochloride CAS No. 137132-12-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(6)3-5(7)8-2;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRQJTGGWNTZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137132-12-8
Record name methyl 3-aminobutanoate hydrochloride
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Synthetic Methodologies for Methyl 3 Aminobutanoate Hydrochloride and Its Stereoisomers

Classical Chemical Synthesis Approaches

Conventional synthetic methods for methyl 3-aminobutanoate hydrochloride typically involve the direct manipulation of 3-aminobutanoic acid or related precursors through well-established organic reactions.

Esterification Reactions and Salt Formation

The most direct and widely employed method for the synthesis of this compound is the esterification of 3-aminobutanoic acid with methanol, followed by the formation of the hydrochloride salt. This transformation can be efficiently achieved using several reagents.

One common approach involves the use of thionyl chloride (SOCl₂) in methanol . In this reaction, thionyl chloride reacts with methanol to form methyl chloroformate and hydrogen chloride in situ. The hydrogen chloride then protonates the amino group of 3-aminobutanoic acid, and the esterification of the carboxylic acid proceeds under acidic conditions. The resulting product is the desired this compound. This method is effective for producing both the racemic mixture and the enantiopure stereoisomers from the corresponding chiral starting materials. For instance, (S)-3-aminobutanoic acid can be converted to (S)-methyl 3-aminobutanoate hydrochloride. The reaction is typically carried out by suspending the amino acid in methanol, followed by the dropwise addition of thionyl chloride and subsequent heating to reflux.

Another effective reagent for this transformation is trimethylchlorosilane (TMSCl) in methanol . This system provides a convenient and mild method for the esterification of amino acids. TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. The reaction is typically performed at room temperature and offers good to excellent yields of the corresponding amino acid methyl ester hydrochlorides.

ReagentStarting MaterialProductTypical Conditions
Thionyl chloride (SOCl₂)3-Aminobutanoic acidThis compoundMethanol, Reflux
Trimethylchlorosilane (TMSCl)3-Aminobutanoic acidThis compoundMethanol, Room Temperature

Derivatization Strategies

Derivatization strategies in the context of synthesis involve the conversion of a precursor molecule into the target compound through a series of chemical modifications. For this compound, a relevant strategy involves the derivatization of β-keto esters, such as methyl acetoacetate.

One such pathway is the reductive amination of a β-keto ester . This process involves the reaction of a β-keto ester, like methyl acetoacetate, with an ammonia source to form an enamine intermediate, which is then reduced to the corresponding β-amino ester. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt. This approach allows for the introduction of the amino group at the β-position and can be adapted for stereoselective synthesis, as will be discussed later.

Asymmetric Synthetic Routes

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric synthetic methods to produce specific stereoisomers of this compound.

Chiral Pool Synthesis from Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. In the case of this compound, the most direct chiral pool precursors are the enantiomers of 3-aminobutanoic acid, namely (R)-3-aminobutanoic acid and (S)-3-aminobutanoic acid.

The synthesis of (R)- or (S)-methyl 3-aminobutanoate hydrochloride is readily achieved by the esterification of the corresponding enantiopure 3-aminobutanoic acid using the classical methods described in section 2.1.1. For example, a patent describes the synthesis of (R)-methyl 3-aminobutyrate by reacting (R)-3-aminobutyric acid with thionyl chloride in methanol at 0-10 °C, followed by refluxing the reaction mixture. This method provides the product with high purity and enantiomeric excess.

Chiral PrecursorReagentProduct
(R)-3-Aminobutanoic acidThionyl chloride in Methanol(R)-Methyl 3-aminobutanoate hydrochloride
(S)-3-Aminobutanoic acidThionyl chloride in Methanol(S)-Methyl 3-aminobutanoate hydrochloride

Stereoselective Transformations

Stereoselective transformations aim to create a new stereocenter with a preference for one stereoisomer over the other. Several strategies can be envisioned for the asymmetric synthesis of methyl 3-aminobutanoate stereoisomers.

One prominent method is the asymmetric hydrogenation of enamines . An enamine derived from a β-keto ester, such as methyl acetoacetate, can be hydrogenated using a chiral catalyst to produce the β-amino ester with high enantioselectivity. Chiral rhodium and ruthenium complexes with chiral phosphine ligands are commonly employed for such transformations. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess.

Another approach is the asymmetric conjugate addition to α,β-unsaturated esters . The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester like methyl crotonate, in the presence of a chiral catalyst, can lead to the formation of a chiral β-amino ester. Chiral organocatalysts and metal complexes have been successfully used to promote such reactions with high stereoselectivity.

Biocatalytic and Chemoenzymatic Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as lipases and transaminases are particularly relevant for the production of chiral amines and esters.

Lipase-catalyzed kinetic resolution is a powerful tool for separating racemic mixtures. In this process, a lipase is used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of methyl 3-aminobutanoate, leaving the other enantiomer unreacted. This allows for the separation of the two stereoisomers. For example, lipase from Pseudomonas cepacia has been shown to be effective in the kinetic resolution of various amino acid esters.

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid or ketone acceptor. An (R)- or (S)-selective transaminase could be employed for the asymmetric synthesis of the corresponding stereoisomer of a β-amino acid or its precursor. For instance, an engineered (R)-selective transaminase has been used for the asymmetric synthesis of (R)-3-aminobutanol, a closely related compound. A similar strategy could be developed for the synthesis of methyl 3-aminobutanoate by using a suitable keto ester as the substrate.

Biocatalytic MethodEnzyme TypePrinciplePotential Application
Kinetic ResolutionLipaseSelective reaction with one enantiomer of a racemic mixtureSeparation of (R)- and (S)-methyl 3-aminobutanoate
Asymmetric SynthesisTransaminaseStereoselective amination of a keto esterDirect synthesis of (R)- or (S)-methyl 3-aminobutanoate

While the direct biocatalytic production of this compound is still an area of active research, the existing literature on the enzymatic synthesis of related β-amino esters and chiral amines demonstrates the significant potential of this approach for developing efficient and sustainable manufacturing processes.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a widely used strategy for separating enantiomers from a racemic mixture. This technique relies on the ability of a chiral catalyst, in this case, an enzyme, to selectively react with one enantiomer, allowing for its separation from the unreacted enantiomer. Lipases are a common class of enzymes used for this purpose due to their broad substrate specificity and high enantioselectivity.

Lipase B from Candida antarctica (Cal-B) has been effectively utilized in the resolution of racemic N-protected β³-amino methyl esters, including derivatives of methyl 3-aminobutanoate. researchgate.netresearchgate.net The process typically involves reactions such as enantiospecific transesterifications or hydrolysis. researchgate.net In these reactions, the enzyme selectively catalyzes the conversion of one enantiomer, resulting in a product and the unreacted, enantiomerically enriched starting material. For instance, the resolution of various N-protected methyl 3-aminobutanoate derivatives via transesterification catalyzed by Cal-B has been shown to proceed with high conversion rates and yield optically pure enantiomers. researchgate.net

The efficiency of enzymatic resolution is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values (typically >100) are indicative of an effective resolution process. Research has demonstrated that Cal-B exhibits high enantioselectivity in the resolution of N-protected β³-amino methyl esters, with E values often exceeding 80 or 98 in hydrolysis and transesterification reactions, respectively. researchgate.net

Table 1: Examples of Enzymatic Resolution of Methyl 3-Aminobutanoate Derivatives

EnzymeSubstrateReaction TypeKey Findings
Lipase B from Candida antarctica (Cal-B)Racemic N-protected methyl 3-aminobutanoate derivatives (e.g., with Bz, Cbz, Boc, Fmoc protecting groups)TransesterificationReactions proceeded with high conversion and yielded enantiomerically pure products. researchgate.net
Lipase B from Candida antarctica (Cal-B)Racemic N-protected β³-amino methyl estersHydrolysisAchieved high enantioselectivity with E values > 80. researchgate.net

This table is generated based on findings from cited research articles.

Stereospecific Biotransformations

An alternative to resolving racemic mixtures is the direct stereospecific synthesis from a prochiral substrate. Stereospecific biotransformations utilize enzymes to convert a non-chiral starting material into a predominantly single-enantiomer product. Transaminases, particularly ω-transaminases (ω-TAs), are highly effective for this purpose, catalyzing the asymmetric amination of ketones to produce chiral amines. google.com

This methodology can be applied to the synthesis of stereoisomers of methyl 3-aminobutanoate by using a β-keto ester as the starting material. An enantioselective ω-transaminase facilitates the transfer of an amino group from an amino donor (such as isopropylamine) to the ketone group of the substrate. google.com By selecting either an (R)-selective or an (S)-selective ω-transaminase, it is possible to produce the desired (R)- or (S)-enantiomer of the corresponding β-amino ester with high enantiomeric excess. google.com For example, the biotransformation of ethyl or isopropyl 2-oxobutyrate using an (S)-selective ω-transaminase can yield the (S)-2-aminobutanoate product with an enantiomeric excess of at least 99%. google.com A similar principle applies to the synthesis of the (R)- and (S)-enantiomers of alkyl 3-aminobutanoate. google.com

Recent advancements have also focused on engineering enzymes to improve their efficiency and substrate scope. For instance, recombinant E. coli expressing an engineered aspartase has been used for the high-yield production of (R)-3-aminobutyric acid from crotonic acid, achieving a concentration of 287.6 g/L with a 96% yield. mdpi.com This demonstrates the potential of biotransformation for the large-scale, efficient production of chiral amino acids and their derivatives.

Table 2: Examples of Stereospecific Biotransformations for Amino Butanoate Synthesis

EnzymeSubstrateProductKey Findings
(S)-selective ω-transaminase (e.g., Prozomix ATA 230 or ATA 254)Ethyl or isopropyl 2-oxobutyrateEthyl or isopropyl (S)-2-aminobutanoateAchieved enantiomeric excess of at least 99%. google.com
(R)- or (S)-selective ω-transaminaseC1-C4 alkyl 3-oxobutanoate(R)- or (S)-C1-C4 alkyl 3-aminobutanoateMethod allows for the production of either enantiomer with high selectivity. google.com
Engineered Aspartase in Recombinant E. coliCrotonic acid(R)-3-aminobutyric acidAchieved a product concentration of 287.6 g/L and a 96% yield in a biocatalytic system. mdpi.com

This table is generated based on findings from cited research articles.


Reactivity Profiles and Reaction Mechanisms

Nucleophilic Reactivity of the Amine Moiety

The amine group in methyl 3-aminobutanoate hydrochloride exhibits nucleophilic characteristics, allowing it to participate in various chemical transformations. A primary reaction of the amine moiety is nucleophilic substitution, where it reacts with electrophilic compounds like alkyl halides or acyl chlorides, typically in the presence of a base. This reactivity is fundamental to the synthesis of more complex molecules. For instance, the amine can be acylated to form amides, a common transformation in organic synthesis. youtube.commasterorganicchemistry.com The reaction involves the attack of the nitrogen atom on the carbonyl carbon of an acylating agent, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the amide. youtube.com

Another significant reaction involving the amine's nucleophilicity is reductive amination. This process allows for the formation of secondary amines by reacting the primary amine of methyl 3-aminobutanoate with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

The following table summarizes the key nucleophilic reactions of the amine moiety in this compound:

Reaction TypeReactantProduct
Nucleophilic Substitution (Acylation)Acyl chlorideN-acyl-3-aminobutanoate
Reductive AminationAldehyde/KetoneN-alkyl-3-aminobutanoate (Secondary amine)

Ester Hydrolysis and Transesterification Pathways

The ester functional group in this compound is susceptible to both hydrolysis and transesterification reactions. Hydrolysis, which can be catalyzed by either acid or base, results in the cleavage of the ester bond to yield 3-aminobutanoic acid and methanol. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a basic medium, an alkoxide ion acts as the nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is often used in a large excess, frequently serving as the solvent. masterorganicchemistry.com For example, reacting methyl 3-aminobutanoate with ethanol (B145695) in the presence of a base will produce ethyl 3-aminobutanoate. The rate of hydrolysis is influenced by the nature of the ester group; for instance, ethyl esters generally hydrolyze more slowly than methyl esters under physiological conditions.

The reactivity of the ester can also be harnessed for the synthesis of amides. youtube.comlibretexts.org While direct reaction with an amine to form an amide can be sluggish, the conversion is often facilitated by first converting the carboxylic acid (obtained from hydrolysis) to a more reactive derivative like an acid chloride or by using coupling agents. masterorganicchemistry.comlibretexts.org

Intramolecular Cyclization Reactions

Methyl 3-aminobutanoate and its derivatives can undergo intramolecular cyclization to form heterocyclic structures, most notably β-lactams (2-azetidinones). nih.govdokumen.pub The formation of the β-lactam ring is a key step in the synthesis of many biologically active compounds. mdpi.comnih.gov One of the most common methods for synthesizing β-lactams is the Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. mdpi.com

The process of forming a β-lactam from a β-amino acid derivative often involves activating the carboxylic acid group and then promoting an intramolecular nucleophilic attack by the amine nitrogen onto the activated carbonyl carbon. dokumen.pub Research has shown that the cyclization of β-amino radicals can be an effective route to azabicyclic systems. nih.gov For instance, the introduction of an ester group can facilitate the cyclization of a 5-hexenyl radical. nih.gov

Recent studies have also explored photochemical methods for the cyclization of α-amino esters to produce 3-azetidinones. chemrxiv.org Additionally, intramolecular cyclization of γ-sulfanylamides, after S-methylation, has been shown to produce 5-amino-3(2H)-furanones. organic-chemistry.org These examples highlight the versatility of intramolecular cyclization reactions in generating diverse heterocyclic scaffolds from amino ester precursors.

Mechanistic Investigations of Derivatives in Catalysis

Derivatives of methyl 3-aminobutanoate play a significant role in the field of catalysis, particularly in asymmetric synthesis. nih.gov These derivatives, especially β-amino esters, are crucial building blocks for creating chiral ligands and catalysts that can control the stereochemical outcome of a reaction. nih.govwustl.edu

Mechanistic studies have provided insights into how these derivatives influence catalytic cycles. For example, in the iridium-catalyzed asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides, the reaction proceeds through a dynamic kinetic resolution. researchgate.net The mechanism involves the reduction of the ketone moiety via a five-membered transition state, which includes chelation between the ketone's oxygen and the amine's nitrogen. researchgate.net Similarly, ruthenium-catalyzed asymmetric hydrogenation of α-amino-β-keto esters proceeds through the hydrogenation of the double bond in the enol tautomer of the substrate. researchgate.net

Derivatives of β-amino acids are also employed in organocatalysis. wustl.edunih.gov For instance, bifunctional double hydrogen bond donor-amine organocatalysts have been used for the kinetic resolution of racemic N-carbalkoxy-3-substituted isoxazolidin-5-ones through catalytic alcoholysis. wustl.edu Furthermore, palladium-catalyzed activation of inert γ-C(sp3)-H bonds in α-aminobutanoic acid derivatives has been achieved using bidentate auxiliaries, leading to the synthesis of various γ-substituted non-natural amino acids. researchgate.net These mechanistic investigations are crucial for the development of new and efficient catalytic systems for the synthesis of enantiomerically pure compounds. nih.gov

Applications As a Versatile Synthetic Intermediate

Construction of β-Amino Acid Derivatives and Peptidomimetics

Methyl 3-aminobutanoate hydrochloride serves as a crucial starting material for the synthesis of various β-amino acid derivatives. myskinrecipes.com β-amino acids are homologs of their α-amino acid counterparts, featuring an additional carbon atom in their backbone. This structural modification imparts unique properties, such as enhanced metabolic stability and altered conformational preferences, making them valuable components in the design of peptidomimetics. illinois.edu Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov

The synthesis of β-amino acid derivatives from this compound often involves the protection of the amino group, followed by modification of the ester functionality or the carbon backbone. For instance, the amino group can be protected with common protecting groups like tert-butoxycarbonyl (Boc) to facilitate subsequent reactions. niscpr.res.in The ester group can then be hydrolyzed to the corresponding carboxylic acid or reacted with various nucleophiles to generate a diverse range of amides and other derivatives.

Furthermore, the chiral center at the 3-position of this compound allows for the synthesis of enantiomerically pure β-amino acid derivatives, which is critical for their biological activity. The incorporation of these chiral β-amino acid units into peptide chains can significantly influence the resulting peptidomimetic's secondary structure and its interaction with biological targets. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

The structural framework of this compound makes it an ideal precursor for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in many biologically active compounds.

Pyrrolidine (B122466) Scaffold Construction

The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in numerous pharmaceuticals and natural products. nih.govresearchgate.net While direct synthesis of pyrrolidines from this compound is not the most common route, its derivatives can be utilized in multi-step synthetic sequences to construct this scaffold. For example, the amino and ester functionalities can be strategically manipulated to facilitate intramolecular cyclization reactions, leading to the formation of the pyrrolidine ring. nih.gov Classical methods for pyrrolidine synthesis, such as 1,3-dipolar cycloadditions and aminocyclizations, can be adapted to incorporate fragments derived from methyl 3-aminobutanoate. nih.gov

Piperidine (B6355638) Derivatives Synthesis

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is another important structural motif in medicinal chemistry. nih.govdtic.mil this compound can serve as a precursor for the synthesis of substituted piperidines. One common strategy involves the transformation of the amino and ester groups into functionalities that can participate in ring-closing reactions. For instance, the ester can be reduced to an alcohol, which can then be converted into a leaving group, while the amino group can act as a nucleophile to close the ring. Various synthetic methods, including intramolecular cyclization and catalytic hydrogenation of pyridine (B92270) precursors, have been developed for the synthesis of piperidine derivatives. niscpr.res.innih.gov

Role in the Synthesis of Complex Organic Molecules

The utility of this compound extends to the synthesis of more complex organic molecules. Its bifunctional nature allows it to be incorporated as a key building block in the total synthesis of natural products and other intricate targets. The amino and ester groups provide handles for further chemical transformations, enabling the construction of larger and more elaborate molecular architectures. glindiachemicals.com For example, it can be used to introduce a specific stereocenter and a nitrogen-containing fragment into a target molecule.

A notable application is in the preparation of chiral drug intermediates. For instance, (R)-3-aminobutanol, a key intermediate for certain pharmaceuticals, can be synthesized from (R)-3-aminobutyric acid through esterification to methyl (R)-3-aminobutanoate, followed by reduction. google.com This highlights the importance of this compound as a readily accessible and versatile chiral building block.

Contributions to Chiral Ligand Design

Chiral ligands are essential components in asymmetric catalysis, a powerful tool for the enantioselective synthesis of chiral molecules. The chiral nature of this compound makes it an attractive starting material for the design and synthesis of novel chiral ligands.

The amino group of methyl 3-aminobutanoate can be readily derivatized to introduce coordinating atoms, such as phosphorus or nitrogen, which can bind to a metal center. The stereocenter at the 3-position can induce asymmetry in the catalytic environment, leading to the preferential formation of one enantiomer of the product. For example, a synthetic route to a chiral ligand could involve the amidation of methyl (S)-3-aminobutanoate hydrochloride with a carboxylic acid-containing coordinating group. rsc.org The resulting amide can then be used as a ligand in various metal-catalyzed reactions.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Methyl 3-aminobutanoate hydrochloride. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The hydrochloride salt form means the amine group is protonated (-NH₃⁺), and its protons may exchange with solvent protons, sometimes leading to a broad signal that is not always observed.

Methyl Ester Protons (-OCH₃): A sharp singlet peak, integrating to three protons, is anticipated for the methyl group of the ester. This signal typically appears in the downfield region around 3.7 ppm due to the deshielding effect of the adjacent oxygen atom.

Methylene (B1212753) Protons (-CH₂-): The two protons on the carbon adjacent to the carbonyl group (C2) are diastereotopic due to the chiral center at C3. They are expected to appear as a multiplet, likely a doublet of doublets, in the range of 2.5-2.8 ppm.

Methine Proton (-CH-): The single proton on the chiral carbon (C3), bonded to the aminium group, will appear as a multiplet around 3.5-3.8 ppm. Its signal is shifted downfield by the electron-withdrawing nitrogen atom.

Methyl Protons (-CH₃): The methyl group attached to the chiral center (C3) will present as a doublet in the upfield region, typically around 1.3-1.5 ppm, due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of 170-175 ppm.

Methyl Ester Carbon (-OCH₃): The carbon of the ester's methyl group usually resonates around 52 ppm.

Methine Carbon (-CH-N): The chiral carbon attached to the nitrogen atom is expected to appear in the 45-50 ppm range.

Methylene Carbon (-CH₂-): The methylene carbon adjacent to the carbonyl group typically shows a signal around 40-45 ppm.

Methyl Carbon (-CH₃): The terminal methyl group carbon is the most shielded, appearing furthest upfield, generally between 15-20 ppm.

Commercial suppliers of (R)-Methyl 3-aminobutanoate hydrochloride confirm the availability of NMR data to verify the structure of their products. bldpharm.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of Methyl 3-aminobutanoate and providing insights into its structure through fragmentation analysis. The molecular weight of the free base (Methyl 3-aminobutanoate) is 117.15 g/mol , while the hydrochloride salt is 153.61 g/mol . nih.govchemspider.com

In electrospray ionization (ESI) or other soft ionization techniques, the compound is typically observed as its protonated molecular ion [M+H]⁺, where M is the free base. This would result in a prominent signal at an m/z of approximately 118.09. Predicted mass spectrometry data highlights the expected m/z values for various adducts that can form during analysis. uni.lu These predictions are instrumental for accurate interpretation of the resulting spectrum.

Below is a table of predicted collision cross section (CCS) values for different adducts of methyl (3S)-3-aminobutanoate, which helps in identifying the compound in complex mixtures. uni.lu

Adductm/z (mass/charge ratio)Predicted CCS (Ų)
[M+H]⁺118.08626124.5
[M+Na]⁺140.06820131.2
[M+K]⁺156.04214132.0
[M+NH₄]⁺135.11280146.5
[M+H-H₂O]⁺100.07624119.8
[M-H]⁻116.07170124.6

These adducts, such as those with sodium ([M+Na]⁺) or potassium ([M+K]⁺), are commonly observed in mass spectrometry and serve as additional confirmation of the compound's molecular mass. Fragmentation analysis can further validate the structure by showing losses of characteristic neutral fragments, such as the methoxy (B1213986) group (-OCH₃) or the carboxyl group (-COOCH₃).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

While a spectrum for the exact molecule is not publicly available, data from its isomer, Methyl 2-aminobutanoate hydrochloride, provides a strong reference for the expected absorption regions. nih.gov

N-H Stretching: The protonated amine group (-NH₃⁺) of the hydrochloride salt gives rise to a broad and strong absorption band in the region of 2500-3200 cm⁻¹. This broadness is a hallmark of amine salts.

C-H Stretching: Absorptions due to the stretching vibrations of C-H bonds in the methyl and methylene groups appear just below 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption peak, characteristic of the ester carbonyl group, is expected between 1735 and 1750 cm⁻¹. This is often the most prominent peak in the spectrum.

N-H Bending: The bending vibrations of the N-H bonds in the aminium group typically occur in the 1500-1600 cm⁻¹ range.

C-O Stretching: Two distinct C-O stretching vibrations associated with the ester group are anticipated. The C-O-C stretch usually appears as a strong band between 1100 and 1300 cm⁻¹.

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the molecule as a whole occur, allowing for definitive identification when compared against a reference spectrum.

Chiroptical Methods for Enantiomeric Purity Assessment

Methyl 3-aminobutanoate possesses a chiral center at the third carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 3-aminobutanoate and (S)-Methyl 3-aminobutanoate. Chiroptical methods are essential for distinguishing between these enantiomers and quantifying the enantiomeric purity of a sample.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates the light by an equal magnitude but in opposite directions. The (R)-enantiomer will have a specific rotation value (e.g., positive, or dextrorotatory), while the (S)-enantiomer will have an equal but negative (levorotatory) value. Measuring the optical rotation of a sample allows for the determination of which enantiomer is in excess. The existence of commercially available (R)-Methyl 3-aminobutanoate hydrochloride underscores the application of this technique for its characterization. labsolu.ca

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule. Each enantiomer will produce a mirror-image CD spectrum, making it a powerful tool for confirming the absolute configuration and assessing enantiomeric purity.

These methods are critical in fields like asymmetric synthesis and pharmaceutical development, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Advanced Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, advanced chromatographic methods are vital for assessing chemical and enantiomeric purity, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate this compound from impurities. nih.govrsc.org Detection is typically achieved using a UV detector or, for higher specificity, a mass spectrometer (LC-MS). bldpharm.com

Chiral HPLC: To determine the enantiomeric purity (the ratio of R to S enantiomers), a specialized chiral HPLC method is required. This can be achieved in two ways:

Chiral Stationary Phase (CSP): Using a column where the stationary phase is itself chiral allows for the direct separation of the two enantiomers, resulting in two distinct peaks on the chromatogram.

Chiral Derivatization: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. google.com

Gas Chromatography (GC): Gas chromatography is another powerful separation technique, but it requires analytes to be volatile and thermally stable. Amino acid esters like Methyl 3-aminobutanoate are often not sufficiently volatile for direct GC analysis. nih.govnih.gov Therefore, a derivatization step is typically necessary to convert the polar amine group into a less polar, more volatile derivative (e.g., by acylation) before injection into the GC system, which is often coupled to a mass spectrometer (GC-MS) for definitive identification. nih.govmdpi.com

The availability of HPLC, LC-MS, and UPLC methods from chemical suppliers confirms their routine use in the quality control of this compound. bldpharm.com

Emerging Research Directions and Future Prospects

Development of Novel Stereoselective Syntheses

The demand for enantiomerically pure compounds in pharmaceuticals and materials science has spurred the development of new stereoselective methods for synthesizing β-amino esters like methyl 3-aminobutanoate.

One prominent strategy involves the chemo- and diastereoselective reduction of β-enamino esters, which provides a convenient route to both cis- and trans-γ-amino alcohols and β-amino esters. acs.org Another approach is the enantioselective hydrogenation of β-unsaturated esters using ruthenium catalysts, which can yield β-amino esters with high enantiomeric purity (up to 99% yield). hilarispublisher.com

Enzymatic methods are also gaining traction. For instance, lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts has been shown to be an efficient method for producing enantiomerically pure β-amino acids and esters. mdpi.com Lipase PSIM from Burkholderia cepacia has been successfully used for the kinetic resolution of various β-amino esters. mdpi.com

The classic Staudinger [2+2] cycloaddition reaction between ketenes and imines remains a cornerstone for the synthesis of β-lactams, which can be precursors to β-amino esters. mdpi.com Research continues to optimize this method for producing monocyclic β-lactams with diverse substituents. mdpi.com

A summary of different stereoselective synthesis approaches is presented below:

Synthetic Approach Key Features Reported Yield/Enantioselectivity Reference
Chemo- and Diastereoselective ReductionReduction of β-enamino estersConvenient for cis- and trans- isomers acs.org
Enantioselective HydrogenationRuthenium-catalyzed hydrogenation of β-unsaturated estersUp to 99% yield hilarispublisher.com
Enzymatic HydrolysisLipase-catalyzed kinetic resolutionExcellent enantiomeric excess (≥99%) mdpi.com
Staudinger [2+2] CycloadditionReaction of ketenes and imines to form β-lactamsOptimized for diverse substituents mdpi.com

Exploration of New Derivatization Pathways

The functional groups of methyl 3-aminobutanoate hydrochloride offer multiple avenues for derivatization, leading to a wide array of potentially useful molecules.

A significant area of exploration is the synthesis of β-lactams (azetidin-2-ones). mdpi.comnih.gov These four-membered rings are core structures in many antibiotics. dokumen.pubrsc.org Methyl 3-aminobutanoate can serve as a precursor to chiral β-lactams, which are valuable intermediates for creating new antibacterial agents. mdpi.comnih.gov The synthesis often involves acylation of the amino group followed by intramolecular cyclization. nih.gov

Another derivatization pathway involves the conversion of methyl 3-aminobutanoate into α,γ-diamino-β-hydroxy amino acid esters. documentsdelivered.com This is achieved through a base-catalyzed aldol-type addition to N,N-dibenzylamino aldehydes, forming oxazolines that can be subsequently ring-opened. documentsdelivered.com

Furthermore, the amino group can be acylated with various reagents to introduce new functionalities. For example, reaction with anthracene-9-carboxylic acid yields methyl (S)-3-(anthracene-9-carboxamido)butanoate. rsc.org

Expansion of Applications in Complex Molecular Architectures

The utility of this compound as a building block extends to the synthesis of complex, biologically active molecules and natural products. myskinrecipes.comnih.govmdpi.com

Its chiral nature makes it particularly valuable in the enantioselective synthesis of pharmaceuticals. It serves as a critical intermediate in the development of drugs such as protease inhibitors and neuromodulators. For example, (R)-3-aminobutanol, derived from (R)-3-aminobutanoic acid, is a key intermediate in the synthesis of the HIV integrase inhibitor dolutegravir. google.comvcu.edu

The β-amino acid structure is a fundamental component of many natural products and their analogs. nih.govmdpi.com Researchers are increasingly incorporating methyl 3-aminobutanoate and its derivatives into the synthesis of these complex targets. nih.govmdpi.com This includes its use in creating peptides and peptidomimetics, which are important in drug discovery. myskinrecipes.com

The compound is also utilized in the synthesis of fused and spiro-linked N-containing heterocycles, which are scaffolds found in numerous bioactive compounds. mdpi.com For instance, it can be a starting point for creating aziridines and other strained ring systems that can be further elaborated into more complex structures. mdpi.com

Computational Chemistry Approaches to Reaction Prediction and Optimization

While specific computational studies focused solely on this compound are not extensively detailed in the provided search results, the broader application of computational chemistry in organic synthesis is highly relevant to its future prospects.

Computational tools are increasingly used to:

Predict Reaction Outcomes: Theoretical calculations can help predict the stereoselectivity and regioselectivity of reactions involving methyl 3-aminobutanoate, guiding the choice of reagents and reaction conditions.

Elucidate Reaction Mechanisms: Computational modeling can provide insights into the transition states and intermediates of reactions, aiding in the optimization of reaction parameters for higher yields and purity. For example, understanding the mechanism of β-lactam formation can lead to the design of more efficient catalysts. organic-chemistry.org

Design Novel Catalysts: Computational methods can be employed to design chiral catalysts specifically tailored for the stereoselective synthesis of methyl 3-aminobutanoate and its derivatives.

The integration of computational chemistry with experimental work holds significant promise for accelerating the discovery of new synthetic routes and applications for this versatile building block.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₅H₁₂ClNO₂
Molecular Weight153.61 g/mol
Solubility (Water)>50 mg/mL
Storage Conditions–20°C, anhydrous, dark
Chiral Resolution (HPLC)Chiralpak IA, hexane:IPA (90:10)

Q. Table 2: Common Degradation Pathways

ConditionDegradation ProductMitigation Strategy
High Humidity3-Aminobutanoic acidStore with desiccants
Acidic pH (<3)Methyl ester hydrolysisNeutralize buffers post-synthesis
UV LightRadical byproductsUse amber glassware

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.